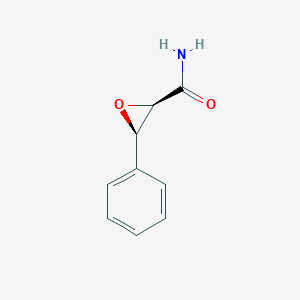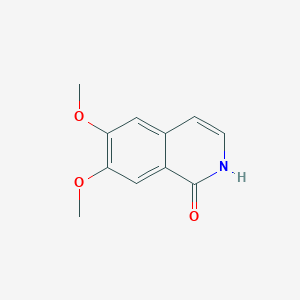
6,7-Dimethoxyisoquinolin-1(2H)-one
Descripción general
Descripción
6,7-Dimethoxyisoquinolin-1(2H)-one, also known as 6,7-DMQ, is a synthetic organic compound found in a variety of pharmaceuticals, herbicides, and other industrial chemicals. It is an aromatic heterocyclic compound with a molecular formula of C10H10NO2. 6,7-DMQ is a colorless solid that is soluble in organic solvents and has a melting point of 160-162 °C. It is an important intermediate in the synthesis of several pharmaceuticals, such as the antimalarial drug primaquine and the anti-epileptic drug phenytoin.
Aplicaciones Científicas De Investigación
Synthesis of Isoquinoline Alkaloids
The compound is used in the synthesis of isoquinoline alkaloids such as thalmicrinone, papavaraldine, and pulcheotine A . The process involves coupling primary amines with aryl dibromoethanones under oxidative amidation conditions to develop α-keto amides. These α-keto amides are then subjected to a heterocyclodehydration reaction under Bischler-Napieralski conditions followed by aromatization with DBU .
Production of 2,3,8,9-tetramethoxy-11-phenyl-5,6-dihydrodibenz[2,3;7,8]indolizine
6,7-Dimethoxyisoquinolin-1(2H)-one is used in the production of 2,3,8,9-tetramethoxy-11-phenyl-5,6-dihydrodibenz[2,3;7,8]indolizine . This compound is obtained by studying the behavior of (6,7-dimethoxyisoquinolin-1-yl)-(3,4-dimethoxyphenyl)methylcarbinol and (6,7-dimethoxyisoquinolin-1-yl-(3,4-dimethoxyphenyl)carbinol under certain conditions, followed by hydrogenation on rhenium heptasulfide .
Synthesis of 2-chloro-N-[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]-5-methylsulfanylbenzamide
This compound is used in the synthesis of 2-chloro-N-[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]-5-methylsulfanylbenzamide . This compound has a CAS No: 384375-09-1 and a formula of C28H27ClN2O5S .
Mecanismo De Acción
Target of Action
The primary targets of 6,7-Dimethoxyisoquinolin-1(2H)-one are cancer cells, particularly the A549 lung cancer cell line . The compound exhibits high cytotoxic activity towards these cells .
Mode of Action
6,7-Dimethoxyisoquinolin-1(2H)-one interacts with its targets through a process known as apoptosis and autophagy . This process involves the activation of apoptotic and autophagic cell signaling pathways . Additionally, the compound interacts with calf thymus DNA (ct-DNA) via an intercalative binding mode .
Biochemical Pathways
The compound affects the apoptotic and autophagic cell signaling pathways . These pathways are crucial for regulating cell death, a necessary process in the life cycle of a cell. By inducing apoptosis and autophagy, the compound can effectively kill cancer cells .
Pharmacokinetics
It’s known that the compound exhibits high cytotoxic activity towards cancer cells and low cytotoxicity towards normal human cells . This suggests that the compound may have good bioavailability and selectivity.
Result of Action
The result of the action of 6,7-Dimethoxyisoquinolin-1(2H)-one is the induction of bimodal death in cancer cells . This means that the compound can kill cancer cells through two different modes: apoptosis and autophagy . This dual action makes the compound particularly effective against cancer cells .
Action Environment
The action of 6,7-Dimethoxyisoquinolin-1(2H)-one can be influenced by environmental factors. For instance, the presence of electron-donating methoxy groups on the ligands can affect the biological behaviors of the compound . .
Propiedades
IUPAC Name |
6,7-dimethoxy-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-9-5-7-3-4-12-11(13)8(7)6-10(9)15-2/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCNYUAUZAUCBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CNC2=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391355 | |
| Record name | 6,7-Dimethoxyisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxyisoquinolin-1(2H)-one | |
CAS RN |
16101-63-6 | |
| Record name | 6,7-Dimethoxyisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-dimethoxy-1,2-dihydroisoquinolin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the new synthesis method for 6,7-Dimethoxy-1(2H)-Isoquinolone?
A1: The new synthesis method presented in the research offers a more efficient way to produce 6,7-Dimethoxy-1(2H)-Isoquinolone from 4,5-Dimethoxyhomophthalic acid. This method, involving a two-step reaction with DMF/POCI3, results in a higher yield compared to previous methods. [, ] This increased efficiency could be beneficial for research purposes and potential future applications.
Q2: Can you elaborate on the intermediate compounds formed during the synthesis and their significance?
A2: The synthesis involves the formation of key intermediates. One such intermediate is the 4-(N,N-dimethylaminoformylidene)isochroman-1,3-dione derivative. This compound can be further reacted to yield either 6,7-Dimethoxy-1(2H)-Isoquinolone or 6,7-dimethoxyisocoumarin-4-carboxylic acid esters depending on the reaction conditions. [] Understanding the formation and reactivity of these intermediates provides insights into the reaction mechanism and allows for potential modifications to synthesize related compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



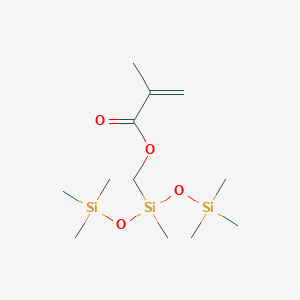
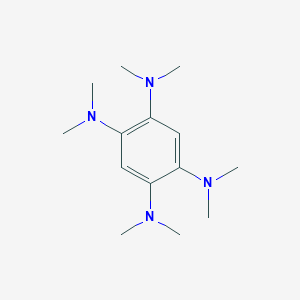
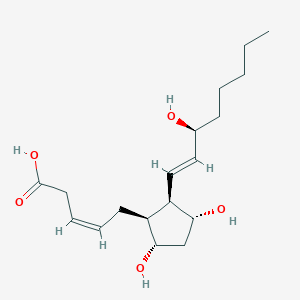
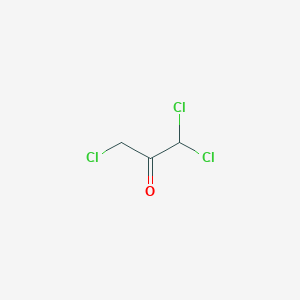
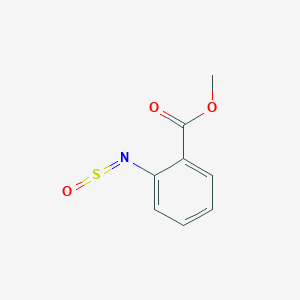

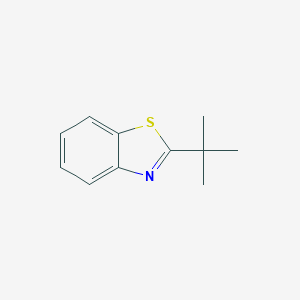
![(2S,3R,4S,5S,6S)-5-amino-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4-diol](/img/structure/B106297.png)
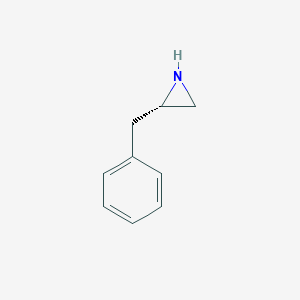
![4-[(Z)-4-chloro-1-[4-(2-hydroxyethoxy)phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B106303.png)
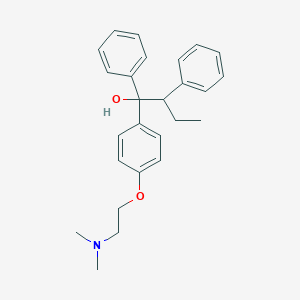
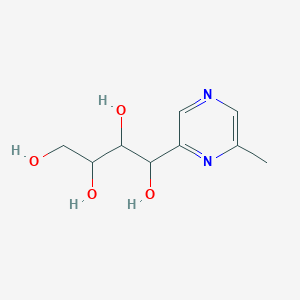
![1H-Pyrazolo[3,4-b]quinoxalin-3-amine](/img/structure/B106313.png)
